Piperidinium laurate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidinium laurate is a compound formed by the combination of piperidinium, a six-membered heterocyclic amine, and lauric acid, a saturated fatty acid. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Piperidinium laurate can be synthesized through the reaction of piperidine with lauric acid. The process involves the neutralization of lauric acid with piperidine, forming the piperidinium salt. This reaction typically occurs in an aqueous medium and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the use of microwave irradiation to enhance the reaction efficiency. Equimolar amounts of piperidine and lauric acid are mixed in the presence of a catalyst such as potassium carbonate. The reaction mixture is then subjected to microwave irradiation, resulting in a high yield of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidinium laurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where the laurate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinium oxide, while reduction may produce piperidinium hydride.
Wissenschaftliche Forschungsanwendungen
Piperidinium laurate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to improve cell membrane permeability.
Medicine: Investigated for its potential antimicrobial properties and use in drug delivery systems.
Wirkmechanismus
The mechanism of action of piperidinium laurate involves its interaction with cell membranes. The piperidinium cation interacts with the negatively charged components of the cell membrane, disrupting the membrane structure and increasing permeability. This action can enhance the absorption of other compounds and improve the efficacy of drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolidinium laurate
- Morpholinium laurate
- Quaternary ammonium laurate
Comparison: Piperidinium laurate is unique due to its specific structural features and surfactant properties. Compared to pyrrolidinium laurate and morpholinium laurate, this compound exhibits higher chemical stability and better performance in alkaline conditions. Quaternary ammonium laurate, while also a surfactant, has different cationic properties and may not be as effective in certain applications .
This compound stands out for its versatility and effectiveness in various scientific and industrial applications, making it a valuable compound in research and development.
Eigenschaften
CAS-Nummer |
28692-94-6 |
---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
dodecanoic acid;piperidine |
InChI |
InChI=1S/C12H24O2.C5H11N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-2-4-6-5-3-1/h2-11H2,1H3,(H,13,14);6H,1-5H2 |
InChI-Schlüssel |
CPWKNJDHUBWTSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)O.C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.